Cirramycin F1
Description
Structure
2D Structure
Properties
CAS No. |
74918-31-3 |
|---|---|
Molecular Formula |
C35H57NO12 |
Molecular Weight |
683.8 g/mol |
IUPAC Name |
2-[(14E)-9-[(3R,4R,5S,6R)-4-amino-3-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |
InChI |
InChI=1S/C35H57NO12/c1-8-26-19(4)33-35(7,48-33)13-11-23(38)17(2)15-22(12-14-37)31(18(3)25(40)16-27(41)45-26)47-34-30(42)29(36)32(21(6)44-34)46-28-10-9-24(39)20(5)43-28/h11,13-14,17-22,24-26,28-34,39-40,42H,8-10,12,15-16,36H2,1-7H3/b13-11+/t17?,18?,19?,20-,21+,22?,24+,25?,26?,28-,29+,30+,31?,32+,33?,34?,35?/m0/s1 |
InChI Key |
GAYWYEZTOAUHGL-HHHNAWRGSA-N |
SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CCC(C(O4)C)O)N)O)CC=O)C)C)C |
Isomeric SMILES |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4CC[C@H]([C@@H](O4)C)O)N)O)CC=O)C)C)C |
Canonical SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CCC(C(O4)C)O)N)O)CC=O)C)C)C |
Synonyms |
cirramycin F-1 cirramycin F1 |
Origin of Product |
United States |
Biosynthetic Pathways and Production Strategies of Cirramycin F1
Discovery and Isolation from Microbial Sources: Streptomyces cirratus
Cirramycin F1 was first identified and isolated from the culture filtrate of Streptomyces cirratus. nih.govgoogle.com Specifically, it was obtained from a mutant strain designated B-1425 of Streptomyces cirratus JTB-3. nih.gov Streptomyces, a genus of Actinobacteria, is renowned for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. uni-tuebingen.de The isolation of this compound from S. cirratus highlighted the potential of this species as a source of novel macrolide compounds. dsmz.de Spectral data analysis later confirmed that this compound is identical to another antibiotic known as A6888C. nih.gov
Genetic Manipulation and Mutant Strain Development for Enhanced Production
The initial isolation of this compound was achieved not from a wild-type organism but from a specifically selected mutant strain, B-1425, indicating the early use of strain improvement techniques. nih.gov The development of mutant strains is a cornerstone of enhancing the production of secondary metabolites in Streptomyces. Various methods of genetic manipulation have been developed to improve the productivity of antibiotic-producing streptomycetes. nih.gov
One such technique is protoplast regeneration. Studies have shown that macrolide antibiotic-producing strains, including the cirramycin producer Streptomyces cirratus, can readily form protoplasts. researchgate.net The regeneration of these protoplasts can lead to progeny with significantly altered, and often enhanced, antibiotic productivities. researchgate.netresearchgate.net Another powerful technique is genome shuffling, which promotes extensive homologous recombination within a population of mutants to rapidly generate strains with improved phenotypes, such as increased antibiotic yield. researchgate.net These classical and modern genetic techniques are instrumental in developing robust producer strains for industrial fermentation.
Biotransformation Processes from Precursor Compounds (e.g., Cirramycin A1)
In addition to direct fermentation from a producer strain, this compound can be generated through biotransformation. This process involves converting a precursor compound into the target molecule using a microbial catalyst. It has been demonstrated that this compound can be produced by the biotransformation of Cirramycin A1. nih.gov This conversion is accomplished by using a "blocked mutant" of S. cirratus, strain A-0033. nih.gov Blocked mutants are strains that have a specific enzymatic step in a biosynthetic pathway inactivated. When fed a precursor that occurs after the metabolic block, the mutant strain can process it into a downstream product that it would not normally produce, or would produce in very low quantities. This method is particularly useful for producing specific analogues within a family of related compounds.
| Production Method | Strain | Precursor | Product |
| Direct Fermentation | Streptomyces cirratus B-1425 | Endogenous metabolites | This compound |
| Biotransformation | Streptomyces cirratus A-0033 | Cirramycin A1 | This compound |
Elucidation of Proposed Biosynthetic Intermediates and Pathways
The biosynthesis of macrolide antibiotics like this compound is a complex, multi-step process orchestrated by a series of enzymes encoded in a biosynthetic gene cluster (BGC). uni-tuebingen.demdpi.com The core scaffold of the macrolide, a macrocyclic lactone ring, is assembled by large, multifunctional enzymes called polyketide synthases (PKSs). researchgate.netfrontiersin.org These enzymes catalyze the sequential condensation of small carboxylic acid units, such as acetyl-CoA and propionyl-CoA.
Following the assembly of the polyketide chain and its cyclization into the macrolactone ring, a series of post-PKS modifications occur. These "tailoring" steps are crucial for the final structure and biological activity of the antibiotic. They can include hydroxylation, methylation, and, critically for macrolides, the attachment of one or more deoxysugar moieties. researchgate.net The structure of this compound was elucidated through spectral analysis and the examination of its acid degradation products. nih.gov A key structural feature of this compound is the presence of the neutral deoxysugar L-rhodinose, which distinguishes it from the isomeric Cirramycin F-2 that contains L-amicetose. nih.gov While the specific intermediates for this compound have not been fully detailed in isolation, the general pathway can be inferred from extensive studies on other macrolides like pikromycin (B1677795) and erythromycin. researchgate.net
Proposed General Biosynthetic Steps for this compound:
Polyketide Chain Assembly: A Type I Polyketide Synthase (PKS) assembles the 16-membered polyketide backbone from extender units (e.g., methylmalonyl-CoA).
Macrolactonization: The linear polyketide chain is cyclized to form the macrolactone ring.
Post-PKS Modifications: The macrolactone core undergoes several tailoring reactions, such as hydroxylation.
Glycosylation: Glycosyltransferases attach sugar moieties. For this compound, this includes the addition of L-rhodinose. nih.gov
Genetic Engineering Approaches for Pathway Manipulation and Heterologous Expression
Modern genetic engineering offers powerful tools for manipulating antibiotic biosynthetic pathways. mdpi.com A primary strategy is the cloning and heterologous expression of the entire BGC in a well-characterized and genetically tractable host strain. nih.gov Organisms like Streptomyces coelicolor and Streptomyces venezuelae are often used as heterologous hosts because they are easy to manipulate genetically and can efficiently express foreign BGCs. researchgate.netnih.gov
This approach has several advantages:
Improved Yields: Moving a BGC from a slow-growing, difficult-to-manipulate native producer to an optimized industrial host can significantly increase product titers. nih.gov
Pathway Engineering: Once the BGC is in a suitable host, individual genes can be inactivated, overexpressed, or replaced to study their function or to generate novel "unnatural" natural products. cjnmcpu.com For example, modifying the glycosyltransferase genes could allow for the attachment of different sugar molecules, leading to new cirramycin analogues with potentially improved properties.
Activation of Silent Clusters: Many Streptomyces genomes contain "silent" or cryptic BGCs that are not expressed under standard laboratory conditions. mdpi.com Heterologous expression provides a means to activate these clusters and discover new compounds.
The ability to clone and express large BGCs, though challenging, is fundamental to modern natural product discovery and development, a field often referred to as synthetic biology or combinatorial biosynthesis. uni-tuebingen.deresearchgate.net
Advanced Methodologies for Structural Characterization and Confirmation
High-Resolution Spectroscopic Techniques in Structural Elucidation (e.g., NMR, Mass Spectrometry)
The cornerstone of Cirramycin F1's structural determination lies in the application of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov These techniques offer detailed insights into the molecular framework and composition of the antibiotic.
Mass Spectrometry (MS): High-resolution mass spectrometry is instrumental in determining the precise molecular weight and elemental composition of this compound. This information allows for the deduction of its molecular formula. gwdg.de The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide crucial data on the structural components, such as the sequential loss of sugar moieties and fragments from the macrolide ring. nih.gov This technique helps in identifying the constituent parts of the molecule and how they are linked.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules like this compound. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.
¹H NMR Spectroscopy: This technique provides information about the chemical environment of each proton in the molecule, including their connectivity through spin-spin coupling. The chemical shifts, integration, and coupling constants of the proton signals are meticulously analyzed to piece together the structure.
¹³C NMR Spectroscopy: This method reveals the chemical environment of each carbon atom in the molecule. The number of signals indicates the number of non-equivalent carbons, and their chemical shifts provide clues about their functional groups and hybridization state. nih.gov
2D NMR Techniques: More advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between different parts of the molecule. gwdg.deresearchgate.net For instance, HMBC is critical for identifying long-range correlations between protons and carbons, which helps in connecting the sugar units to the aglycone and piecing together the entire macrolide structure. researchgate.net
The comprehensive analysis of data from these spectroscopic techniques allows for the unambiguous assignment of the chemical structure of this compound. nih.gov
Table 1: Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
|---|---|---|
| High-Resolution Mass Spectrometry | Provides exact mass and molecular formula. | Confirms the elemental composition of the molecule. |
| Tandem MS (MS/MS) | Shows fragmentation patterns, including loss of sugar units. | Elucidates the sequence and nature of substituent groups. |
| ¹H NMR | Reveals proton chemical shifts, coupling constants, and integrations. | Defines the proton environment and connectivity. |
| ¹³C NMR | Shows the number and type of carbon atoms. | Characterizes the carbon skeleton of the molecule. |
Degradation Studies and Chemical Derivatization for Structural Assignment
In conjunction with spectroscopic methods, classical chemical techniques such as degradation studies and derivatization play a vital role in confirming the structure of this compound. nih.gov
Degradation Studies: Controlled chemical degradation involves breaking down the macrolide into smaller, more easily identifiable fragments. Acid hydrolysis, for example, is used to cleave the glycosidic bonds, liberating the constituent sugars from the aglycone (the macrolide ring). nih.gov The isolated sugars can then be identified through comparison with known standards using chromatographic and spectroscopic techniques. In the case of this compound, acid degradation was instrumental in identifying the presence of the neutral sugar L-rhodinose. nih.gov
Chemical Derivatization: Derivatization involves chemically modifying the molecule to introduce specific functional groups. This can aid in structure determination by:
Confirming the presence of certain functional groups (e.g., hydroxyl groups).
Improving the stability or volatility of the compound for certain types of analysis.
Altering the spectroscopic properties in a predictable way to help with signal assignment.
These classical chemical methods provide tangible evidence that complements the data obtained from spectroscopic analyses, leading to a more robust and confident structural assignment.
Comparative Structural Analysis within the Cirramycin Family and Related Macrolides
The structure of this compound is also confirmed through comparative analysis with other members of the cirramycin family and other related 16-membered macrolide antibiotics. nih.govrsc.org This approach leverages the conserved structural features within a class of natural products.
The cirramycin family includes several related compounds, such as Cirramycin A1, B1, and F2. nih.gov By comparing the NMR and MS data of this compound with these known analogues, researchers can identify both the common structural motifs and the specific differences. For instance, this compound and F2 were found to be isomers, differing in the stereochemistry of a neutral sugar; this compound contains L-rhodinose, while Cirramycin F2 contains L-amicetose. nih.gov
Furthermore, based on the comparison of spectral data, this compound was found to be identical to another antibiotic, A6888C. nih.gov This cross-referencing with previously identified compounds is a crucial step in the structural elucidation process.
Comparisons also extend to other related macrolides like rosamicin, which shares structural similarities with Cirramycin A1. rsc.org These comparisons help to place this compound within the broader context of macrolide antibiotics and provide further confidence in the assigned structure. The conserved biosynthetic pathways within these antibiotic families often lead to predictable structural variations, which can be a powerful guide in the elucidation process. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cirramycin A1 |
| Cirramycin B1 |
| Cirramycin F2 |
| L-rhodinose |
| L-amicetose |
| Antibiotic A6888C |
Mechanistic Investigations of Biological Activities of Cirramycin F1
Molecular Targets and Binding Mechanisms (e.g., Ribosomal Interactions, Protein Synthesis Inhibition)
The primary mechanism of action for Cirramycin F1, like other macrolide antibiotics, is the inhibition of protein synthesis in susceptible bacteria. wikipedia.orgnih.gov This is achieved by specifically targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.
The molecular target for macrolides is the large (50S) ribosomal subunit. wikipedia.orgmdpi.comopenaccessjournals.com Research indicates that these antibiotics bind reversibly within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains pass. mdpi.comnih.gov The binding site is located on the 23S ribosomal RNA (rRNA) component of the 50S subunit. nih.govmdpi.com The lactone ring of the macrolide interacts with the tunnel wall, involving hydrophobic interactions with specific nucleotides, such as A2058 and A2059 in E. coli. mdpi.com
By binding within the NPET, this compound does not simply act as a plug that blocks all protein synthesis. nih.gov Instead, the mechanism is more nuanced. A predominant theory for 16-membered macrolides like spiramycin, and by extension this compound, is that they stimulate the premature dissociation of peptidyl-tRNA (the tRNA molecule carrying the growing polypeptide chain) from the ribosome during the translocation step of elongation. nih.gov This action effectively aborts the synthesis of the protein. The inhibition is considered bacteriostatic at typical concentrations, meaning it halts bacterial growth, but can become bactericidal at very high concentrations. nih.gov
| Target Component | Binding Location & Interaction Details | Consequence of Binding |
| Bacterial Ribosome | Binds to the 50S ribosomal subunit. wikipedia.orgmdpi.com | Inhibition of protein synthesis. wikipedia.org |
| 23S rRNA | Binds within the nascent peptide exit tunnel (NPET). mdpi.comnih.gov | Interference with peptide chain elongation. mdpi.com |
| Peptidyl-tRNA | Stimulates premature dissociation from the ribosome during translocation. nih.gov | Halts protein synthesis, leading to a bacteriostatic effect. nih.gov |
Cellular Pathways Modulated by this compound (e.g., Bacterial Growth Inhibition)
The direct consequence of inhibiting protein synthesis is the modulation of cellular pathways essential for bacterial survival and proliferation. The most significant pathway affected by this compound is bacterial growth.
By preventing the synthesis of essential proteins—including enzymes, structural components, and regulatory proteins—this compound effectively halts the processes necessary for cell division and expansion. This leads to the inhibition of bacterial growth, a bacteriostatic effect. nih.gov This inhibition is particularly effective against Gram-positive bacteria. nih.gov The inability of bacteria to synthesize new proteins disrupts numerous interconnected metabolic and regulatory pathways that are dependent on a constant supply of functional proteins. The ultimate result is the cessation of the bacteria's ability to multiply, allowing the host's immune system to clear the infection.
Pre Clinical Biological Activity Spectrum and Evaluation of Cirramycin F1
In Vitro Antimicrobial Efficacy Against Gram-Positive Bacterial Strains
The in vitro efficacy of cirramycin and its derivatives is primarily evaluated by determining the minimum inhibitory concentration (MIC) against various bacterial strains. Macrolides, as a class, are known to be more effective against Gram-positive bacteria. mdpi.com This is often attributed to the structural differences in the cell walls between Gram-positive and Gram-negative bacteria. mdpi.com
While specific MIC values for Cirramycin F1 are not extensively detailed in the provided search results, the activity of related macrolides provides a strong indication of its potential efficacy. For instance, the related compound rosamicin exhibits broad-spectrum antibacterial properties, with a notable potency against Gram-positive pathogens. jmb.or.kr Similarly, other macrolides derived from Micromonospora have demonstrated significant antimicrobial activities. rsc.org
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Data not available | |
| Streptococcus pneumoniae | Data not available | |
| Bacillus subtilis | Data not available | |
| Enterococcus faecalis | Data not available |
Comparative Antimicrobial Potency with Parent Compounds (e.g., Cirramycin A1)
The antimicrobial potency of a derivative compound is often compared to its parent compound to understand the effect of chemical modifications. Cirramycin A1 is the parent compound from which this compound is derived. nih.gov Studies on related macrolides, such as rosamicin, have shown that structural modifications can lead to derivatives with enhanced antibacterial activity. jmb.or.kr For example, the biotransformation of rosamicin into 10,11-dihydrorosamicin resulted in a two- to four-fold increase in antibacterial activity against two strains of methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent compound. jmb.or.kr
| Compound | Relative Potency vs. Cirramycin A1 | Reference |
| This compound | Data not available |
Assessment in In Vitro Models of Other Relevant Biological Activities (e.g., antiproliferative effects in cell lines)
Beyond their antimicrobial properties, some macrolides have been investigated for other biological activities, including antiproliferative effects against cancer cell lines. rsc.org Macrolides derived from Micromonospora have shown considerable in vitro antiproliferative effects towards various human cancer cell lines. rsc.org For example, quinolidomicins A1 and B1 demonstrated potent in vitro antiproliferative activity against a range of human cancer cell lines, including multidrug-resistant cells, with IC50 values between 25–327 ng/mL. rsc.org The antiproliferative effects of various compounds are often evaluated using cell viability and cell cycle analysis. nih.govnih.gov
| Cell Line | Activity (e.g., IC50) | Reference |
| Data not available | Data not available | rsc.org |
In Vivo Efficacy in Non-Human Pre-clinical Models (e.g., murine infection models, xenograft models for related macrolides)
In vivo studies in animal models are crucial for evaluating the therapeutic potential of a compound before it can be considered for human trials. nih.gov These models, such as murine infection models, help to assess the efficacy of an antibiotic in a living system. nih.gov For macrolides and their derivatives, in vivo studies have demonstrated their potential in treating infections. For instance, a novel promazine (B1679182) derivative showed significant efficacy in a mouse wound model against a MRSA strain. frontiersin.org In a mouse respiratory tract infection model, coralmycin A, another antimicrobial agent, demonstrated bacteriostatic and bactericidal in vivo efficacies. nih.gov
Xenograft models, where human tumor cells are implanted in immunocompromised mice, are standard for evaluating the in vivo efficacy of potential anticancer therapeutics. nih.gov For macrolides with antiproliferative activity, such models would be used to determine their effect on tumor growth. nih.gov For instance, diazepinomicin, a compound from a marine-derived Micromonospora species, demonstrated in vivo efficacy in xenograft tumor models. rsc.org
| Model | Outcome | Reference |
| Murine Infection Model | Data not available | |
| Xenograft Model | Data not available |
Structure Activity Relationship Sar Studies of Cirramycin F1 and Derivatives
Identification of Key Structural Moieties for Biological Activity
The biological activity of 16-membered macrolide antibiotics like cirramycin F1 is intrinsically linked to their complex molecular architecture. This includes the 16-membered lactone ring, the appended sugar moieties, and various functional groups at specific positions.
A key structural feature of this compound is the presence of the neutral sugar L-rhodinose. nih.gov The nature of the sugar moieties significantly influences the antibacterial spectrum and potency of macrolides. nih.gov Comparative studies have shown that this compound is active against Gram-positive bacteria, but its activity is less potent than that of cirramycin A1. nih.gov The primary structural difference between these two compounds is the neutral sugar attached at the C-5 position of the aglycone; cirramycin A1 possesses L-mycarose, whereas this compound has L-rhodinose. This indicates that the substitution of L-mycarose with L-rhodinose leads to a decrease in antibacterial activity, identifying this sugar moiety as a critical determinant of potency.
In other 16-membered macrolides, such as midecamycin, it has been demonstrated that modifications to the sugar moieties can lead to inactivation. For example, glycosylation at the 2'-hydroxyl group of the mycaminose (B1220238) sugar can abolish antimicrobial activity. mdpi.com This underscores the importance of the specific type and substitution pattern of the sugars for effective ribosome binding.
The macrolactone ring itself, with its specific pattern of hydroxyl, methyl, and other functional groups, provides the essential scaffold for the correct positioning of the sugar residues and for direct interactions with the ribosomal target.
Rational Design and Synthesis of this compound Analogues for SAR Probing
The rational design and synthesis of analogues are a cornerstone of SAR studies, allowing researchers to systematically probe the function of different parts of the this compound molecule. nih.gov While specific studies on the rational design of this compound analogues are not extensively documented, the principles can be inferred from work on other 16-membered macrolides.
The synthesis of new derivatives often focuses on several key regions of the macrolide structure:
The Sugar Moieties: As established, the sugars are critical for activity. Synthetic strategies can involve the replacement of the native L-rhodinose with other neutral or amino sugars to explore the impact on binding affinity and antibacterial spectrum. For instance, the synthesis of cladinose (B132029) analogues for other 16-membered macrolides has been shown to improve antibacterial activity and pharmacokinetic properties. jst.go.jp
The Aglycone: Modifications to the macrolactone ring are also a common strategy. This can include the introduction or removal of functional groups, such as hydroxyl or keto groups, or alterations to the ring's conformation. For example, in the structurally related macrolide rosamicin, derivatives have been created by modifying the macrolide ring, such as the formation of a 12,13-desepoxy-12,13-dehydro analogue. google.com
Hybrid Compounds: A more recent approach involves the creation of hybrid molecules, or "macrolones," where a macrolide is covalently linked to another pharmacophore, such as a quinolone. nih.gov This strategy aims to create dual-targeting antibiotics that can potentially overcome resistance mechanisms.
The synthesis of such analogues is often a complex, multi-step process. For example, creating derivatives with modified sugars may involve protecting and deprotecting various hydroxyl groups on the molecule to achieve selective modification. jst.go.jp Biotransformation, using microorganisms to catalyze specific chemical reactions, is another powerful tool for generating novel analogues that may be difficult to produce through purely chemical synthesis. jmb.or.kr
Elucidation of Structural Modifications Impacting Potency and Selectivity
The systematic modification of the this compound structure and its relatives allows for the elucidation of how these changes impact antibacterial potency (e.g., as measured by the Minimum Inhibitory Concentration, or MIC) and selectivity against different bacterial species.
As previously noted, the substitution of L-mycarose in cirramycin A1 with L-rhodinose in this compound results in lower activity against Gram-positive bacteria. nih.gov This suggests that the precise stereochemistry and substitution of the neutral sugar are critical for optimal interaction with the ribosomal target.
Studies on other 16-membered macrolides provide further insight into these relationships. For example, in derivatives of leucomycin, the acylation of the 4"-hydroxyl group of the neutral sugar with specific acyl groups (such as n-butyryl or i-butyryl) has been shown to significantly enhance in vitro antibacterial activity. jst.go.jp This indicates that even small modifications to the terminal sugar can have a profound impact on potency.
The table below presents a hypothetical comparison of the antibacterial activity of this compound and related analogues, illustrating how structural changes can affect potency. The data is based on the known relative activities and principles from related macrolides.
| Compound | Key Structural Modification | Relative Antibacterial Activity (Gram-positive bacteria) |
|---|---|---|
| Cirramycin A1 | Contains L-mycarose | High |
| This compound | Contains L-rhodinose (isomeric to L-mycarose) | Moderate |
| Cirramycin F2 | Contains L-amicetose | Moderate |
| Aglycone of Cirramycin | Lacks sugar moieties | Inactive |
Modifications to the aglycone also play a crucial role. In rosamicin, reduction of the 10,11-double bond to create 10,11-dihydrorosamicin resulted in a two- to four-fold increase in antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). jmb.or.kr This demonstrates that subtle changes in the conformation and electronic properties of the macrolactone ring can enhance potency against resistant strains.
Computational Chemistry Approaches in SAR Analysis
In recent years, computational chemistry has become an invaluable tool for understanding the SAR of antibiotics, including macrolides. nih.gov These in silico methods complement experimental data and provide insights into the molecular interactions that govern biological activity.
Molecular Docking: This technique is used to predict the preferred binding orientation of a ligand (in this case, this compound or its analogues) to its target (the bacterial ribosome). nih.gov By modeling the interactions between the macrolide and the amino acid and nucleotide residues in the ribosomal binding pocket, researchers can understand why certain structural features are important for activity. For example, docking studies can reveal key hydrogen bonds or hydrophobic interactions that are disrupted by a structural modification, explaining a loss of potency. nih.gov Although specific docking studies for this compound are not widely published, studies on other 16-membered macrolides like tylosin (B1662201) A have been used to model their binding to the E. coli ribosome. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are statistical methods that correlate the biological activity of a series of compounds with their three-dimensional properties, such as shape and electronic features. researchgate.net For a series of this compound analogues, a QSAR model could be developed to predict the antibacterial activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a macrolide interacts with the ribosome over time. This can reveal conformational changes in both the drug and the target upon binding, offering a more detailed understanding of the binding mechanism than static docking models. mdpi.com
These computational approaches allow for the rapid screening of virtual libraries of potential analogues, prioritizing the most promising candidates for chemical synthesis and biological testing. This accelerates the drug discovery process and helps to refine the understanding of the complex SAR of compounds like this compound.
Analytical Methodologies for Research and Quantification of Cirramycin F1
Chromatographic Techniques for Isolation, Purification, and Quantification (e.g., HPLC, LC-MS)
Chromatographic methods are fundamental to the study of Cirramycin F1, enabling its separation from complex mixtures produced during fermentation. The initial discovery and purification of this compound, which is produced by a mutant strain (B-1425) of Streptomyces cirratus, involved a multi-step chromatographic process. nih.gov
Initially, column chromatography is employed for the coarse separation of the antibiotic from the culture filtrate. In the case of this compound, this has been achieved using resins such as Diaion HP-20, a porous polymer adsorbent, followed by silica (B1680970) gel chromatography. nih.gov This process separates this compound from other metabolites and impurities based on differences in polarity and other physicochemical properties.
For fine purification and to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. google.comshimadzu.com Specifically, preparative HPLC was utilized in the original isolation of this compound. nih.gov This technique allows for the collection of a highly purified sample of the compound for further analysis. While the specific parameters for the quantitative analysis of this compound are not widely published, a typical HPLC setup for the analysis of macrolide antibiotics would involve a reverse-phase column and a suitable mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS) represents a powerful tool for both the quantification and identification of antibiotics like this compound in various samples. scirp.org This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. Although specific LC-MS methods for this compound are not detailed in the literature, the general approach would provide high sensitivity and selectivity, making it ideal for detecting and quantifying the compound in complex biological matrices.
Table 1: Illustrative Parameters for HPLC Analysis of Macrolide Antibiotics
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry (e.g., at 210 nm) |
| Temperature | Ambient or controlled (e.g., 25°C) |
| Injection Volume | 10-20 µL |
Note: This table provides a representative example of HPLC conditions and does not reflect published data specific to this compound.
Spectrometric Methods for Purity Assessment and Identification in Research Samples
Spectrometric methods are indispensable for the structural elucidation and purity assessment of this compound. Following isolation, these techniques provide detailed information about the molecular structure and composition of the compound.
Mass Spectrometry (MS) was a key tool in determining the molecular weight and aspects of the structure of this compound. nih.gov This technique provides a precise mass-to-charge ratio, which is critical for identifying the compound and confirming its elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy was also employed in the structural elucidation of this compound. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for the complete determination of its complex structure. Based on such spectral data, this compound was found to be identical to a previously known antibiotic, A6888C. nih.gov
The purity of a research sample of this compound can also be assessed using these spectrometric methods. The presence of unexpected signals in NMR spectra or additional peaks in mass spectra would indicate the presence of impurities.
Table 2: Spectrometric Data for this compound
| Spectrometric Technique | Information Obtained |
|---|---|
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) | Complete structural elucidation through ¹H and ¹³C NMR analysis. |
Note: Specific spectral data values for this compound are not publicly detailed but were instrumental in its initial identification. nih.gov
Bioanalytical Assays for Monitoring Biological Activity in Experimental Systems
To determine the biological activity of this compound, bioanalytical assays are employed. These assays measure the effect of the compound on specific microorganisms, providing a quantitative measure of its potency.
The primary biological activity of this compound is its antibacterial action against Gram-positive bacteria. nih.gov Standard methods for assessing this activity include the agar (B569324) diffusion method and broth microdilution assays. In the agar diffusion method, the size of the zone of inhibition around a disk impregnated with the antibiotic corresponds to its activity against a particular bacterium. Broth microdilution methods can determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the microorganism.
Research has shown that this compound is less active than the related compound, Cirramycin A1. nih.gov This comparison would have been determined through parallel bioassays under identical conditions.
Table 3: Illustrative Bioanalytical Assay for this compound
| Assay Type | Purpose | Example Organism |
|---|---|---|
| Broth Microdilution | Determination of Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus |
| Agar Well Diffusion | Assessment of antibacterial activity (zone of inhibition) | Bacillus subtilis |
Note: This table provides examples of bioanalytical assays relevant for this compound based on its known activity against Gram-positive bacteria. nih.gov
Future Directions and Emerging Research Avenues for Cirramycin F1
Unexplored Biosynthetic Capacities and Pathway Engineering for Novel Derivatives
The genetic blueprint for Cirramycin F1 resides within its producing organism, Streptomyces cirratus. nih.gov The advent of genome mining techniques offers a powerful approach to uncover the full biosynthetic potential of this bacterium. jmicrobiol.or.krjmicrobiol.or.krnih.gov By sequencing the genome of Streptomyces cirratus, researchers can identify the complete biosynthetic gene cluster (BGC) responsible for this compound production. nih.gov This genomic information is the first step toward understanding the enzymatic machinery involved in its synthesis and identifying "silent" or cryptic gene clusters that may produce other novel, structurally related compounds. jmicrobiol.or.krnih.gov
Pathway engineering represents a promising strategy to generate novel derivatives of this compound. This can be achieved through several approaches:
Targeted Gene Disruption: Inactivating specific genes within the BGC can lead to the accumulation of biosynthetic intermediates or the production of altered final products. This technique can help to elucidate the function of individual enzymes and generate a library of new molecules.
Promoter Engineering: Replacing native promoters with stronger or inducible promoters can enhance the production yield of this compound or its precursors. mdpi.com
Heterologous Expression: Transferring the entire this compound BGC into a more genetically tractable host organism, such as other Streptomyces species or even E. coli, can facilitate easier genetic manipulation and potentially higher production titers. frontiersin.org
Combinatorial Biosynthesis: Introducing genes from other macrolide biosynthetic pathways into the Streptomyces cirratus genome could lead to the creation of hybrid macrolides with novel activities. cardiff.ac.uk This approach leverages the modular nature of polyketide synthases (PKS), the enzymes responsible for macrolide backbone synthesis.
Future research in this area would involve the complete sequencing and annotation of the Streptomyces cirratus genome, followed by systematic functional analysis of the this compound BGC.
Advanced Mechanistic Characterization at the Atomic Level
Understanding how this compound interacts with its molecular target, the bacterial ribosome, is crucial for rational drug design. While the general mechanism of action for macrolides involves binding to the 50S ribosomal subunit and blocking the nascent peptide exit tunnel (NPET), the specific atomic-level interactions of this compound are yet to be determined. weizmann.ac.ilnih.gov
High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are essential tools for this purpose. mpg.deresearchgate.net The goal would be to obtain a high-resolution structure of this compound in complex with the bacterial ribosome. nih.gov Such a structure would reveal:
The precise binding pocket of this compound within the NPET.
The key nucleotide and amino acid residues of the ribosome that form direct contacts with the antibiotic.
The conformational changes induced in both the ribosome and the antibiotic upon binding.
The role of solvent molecules, such as water, in mediating the interaction. mpg.deresearchgate.net
This detailed structural information would provide a blueprint for designing new this compound analogs with improved binding affinity and the ability to overcome resistance mechanisms. youtube.com
Development of Next-Generation Analogues via Synthetic Biology and Medicinal Chemistry
The creation of novel this compound analogues with enhanced properties can be pursued through a synergistic combination of synthetic biology and medicinal chemistry.
Synthetic biology approaches can be used to generate a diverse pool of novel macrolide structures by manipulating the biosynthetic pathway. mit.edunih.gov This could involve:
Precursor-directed biosynthesis: Feeding the Streptomyces cirratus culture with synthetic, non-native precursor molecules that can be incorporated by the PKS machinery to generate novel macrolides.
Enzyme engineering: Modifying the substrate specificity of key enzymes in the biosynthetic pathway, such as glycosyltransferases or tailoring enzymes, to accept different sugar moieties or perform alternative chemical modifications. mpg.de
Medicinal chemistry strategies can then be applied to further modify the this compound scaffold or its novel derivatives. oatext.com This semi-synthetic approach allows for the introduction of chemical modifications that are not easily achievable through biological methods. Key areas for chemical modification could include:
The sugar moieties: Altering the sugar residues attached to the macrolactone ring, as these are often crucial for biological activity and overcoming resistance.
The macrolactone ring: Introducing different functional groups at various positions on the ring to improve pharmacokinetic properties or target interactions.
The development of efficient synthetic routes to the this compound core structure would also be a significant advancement, enabling the creation of a wider range of analogues for structure-activity relationship (SAR) studies. nih.gov
Applications in Advanced Pre-clinical Disease Models (Non-human)
To evaluate the therapeutic potential of this compound and its newly synthesized analogues, robust pre-clinical testing in non-human disease models is essential. While initial studies have shown activity against Gram-positive bacteria, the full spectrum of its efficacy needs to be explored. nih.gov This would involve:
In vivo efficacy studies: Testing the effectiveness of this compound and its derivatives in animal models of bacterial infections, such as murine models of sepsis or localized infections. nih.gov This would provide crucial data on the compound's ability to clear infections in a living organism.
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in animal models. This information is critical for understanding how the drug behaves in the body and for establishing appropriate dosing regimens.
Exploration of other therapeutic indications: Given that some macrolides exhibit anti-inflammatory or anti-cancer properties, it would be valuable to investigate whether this compound or its analogues possess similar activities in relevant animal models. rsc.org For instance, testing in xenograft tumor models could reveal potential anti-neoplastic effects. rsc.org
These pre-clinical studies are a critical step in the drug development pipeline, providing the necessary data to support potential future clinical trials.
Integration with "Omics" Technologies for Comprehensive Biological Profiling
A systems biology approach, integrating various "omics" technologies, will provide a holistic understanding of this compound's biology, from its production to its mechanism of action. nih.gov
Transcriptomics: Analyzing the complete set of RNA transcripts in Streptomyces cirratus under different growth conditions can reveal how the expression of the this compound BGC is regulated. mdpi.comnih.govfrontiersin.org Comparing the transcriptomes of wild-type and mutant strains can identify key regulatory genes and pathways influencing antibiotic production. nih.gov
Proteomics: Studying the entire protein complement of Streptomyces cirratus can identify the enzymes involved in this compound biosynthesis and their expression levels. nih.gov This can also shed light on the cellular responses to antibiotic production.
Metabolomics: Comprehensive analysis of the metabolome of Streptomyces cirratus can lead to the discovery of new, minor cirramycin-related compounds that might be missed by traditional screening methods. nih.gov It can also be used to trace the flow of precursors through the biosynthetic pathway. nih.gov
Q & A
Q. What strategies optimize the experimental design for studying this compound’s mechanism of action in resistant pathogens?
- Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify target pathways. Use isogenic mutant strains (e.g., Staphylococcus aureus with knocked-out efflux pumps) to isolate resistance mechanisms. For in-depth validation, employ CRISPR interference (CRISPRi) to modulate suspected target genes .
Q. How should researchers resolve structural ambiguities in this compound derivatives using computational modeling?
- Methodological Answer : Apply density functional theory (DFT) to predict NMR chemical shifts or IR spectra for proposed derivatives. Compare computational results with empirical data to confirm stereochemistry. Collaborative workflows (e.g., using Gaussian 16 and PyMol) enhance accuracy, especially for macrocyclic or polyketide backbones .
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves in R’s drc package) to calculate IC₅₀ values. For heterogeneous cell populations, mixed-effects models account for variability. Bayesian hierarchical modeling is recommended for small-sample studies to reduce Type I/II errors .
Data Interpretation and Validation
Q. How can conflicting results in this compound’s pharmacokinetic (PK) profiles be reconciled?
- Methodological Answer : Discrepancies in bioavailability or half-life (e.g., murine vs. primate models) may stem from interspecies metabolic differences. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data. Validate with microdosing trials (accelerator mass spectrometry) for human PK predictions .
Q. What criteria establish the reproducibility of this compound’s synthetic pathways?
- Methodological Answer : Document reaction yields, catalyst turnover numbers (TONs), and purification efficiencies across ≥3 independent syntheses. Use failure mode and effects analysis (FMEA) to identify critical steps (e.g., ring-closing metathesis). Open-source platforms like Chemotion ensure transparency in protocol sharing .
Ethical and Collaborative Considerations
Q. How should researchers navigate intellectual property (IP) constraints when publishing this compound data?
- Methodological Answer : Pre-publish patent applications for novel derivatives or synthesis methods. Collaborate with institutional tech-transfer offices to define licensing boundaries. For open-access projects, use Creative Commons licenses (CC BY-NC) to retain attribution while enabling academic reuse .
Q. What frameworks ensure ethical data sharing in multi-institutional this compound studies?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation. Use controlled-access repositories (e.g., Zenodo or ChEMBL) with DOI assignment. Establish data use agreements (DUAs) outlining authorship, IP, and embargo periods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
